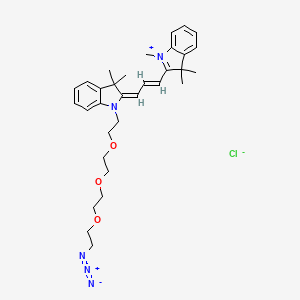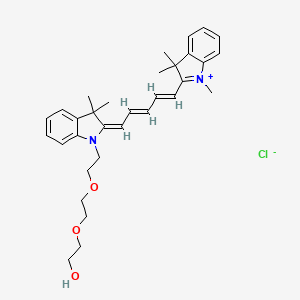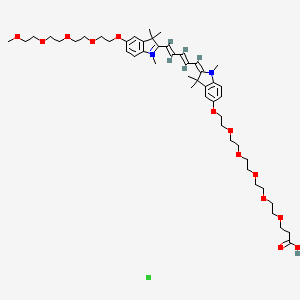
P021
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P021 is a novel ciliary neurotrophic factor (CNTF) small-molecule peptide mimetic, rescuing developmental delay in pups and AD-like hippocampus-dependent memory impairments in adult life in Ts65Dn mice.
Applications De Recherche Scientifique
Radiation-Induced Cell Cycle Arrest and p21 Deficiency
P021 is intricately linked to cell cycle processes, particularly in the context of radiation-induced cell cycle arrest. Research has demonstrated that the protein p21, a dual inhibitor of cyclin-dependent kinases and proliferating-cell nuclear antigen, plays a significant role in cell cycle regulation. The study by Brugarolas et al. (1995) in Nature highlights that the deletion of p21 does not affect the differentiation of intestinal epithelial cell lineages or p53-dependent apoptosis following irradiation, but it does impair the ability of mouse embryo fibroblasts to undergo Gl arrest following DNA damage (Brugarolas et al., 1995).
p21(WAF1) in Cancer Suppression and Therapy
Another significant aspect of P021's application is in cancer suppression and therapy. The protein p21 (WAF1/CIP1; CDKN1a), a universal cell-cycle inhibitor, is controlled by p53 and p53-independent pathways. El-Deiry (2016) in Cancer Research emphasizes p21's role in cell growth control, stem cell phenotypes, differentiation, and stress response, highlighting its potential in therapeutic strategies for cancer (El-Deiry, 2016).
Proteasome-Mediated Degradation of p21
The degradation mechanism of p21, a negative regulator of the cell division cycle, is also an important aspect of P021 research. Bloom et al. (2003) in Cell found that p21 proteolysis requires functional ubiquitin and Nedd8 systems, with ubiquitinylated forms of p21 detected in vivo and in vitro, indicating a critical pathway for p21 degradation and its implications in cell cycle regulation (Bloom et al., 2003).
P021 in Cognitive Aging and Alzheimer's Disease
P021, a neurotrophic compound derived from the ciliary neurotrophic factor, has shown promise in cognitive aging and Alzheimer's disease treatment. Bolognin et al. (2014) in Neurobiology of Aging demonstrated that chronic oral administration of P021 significantly reduced the age-dependent decline in learning and memory in aged rats, suggesting its potential as a therapeutic approach to cognitive aging and related neurodegenerative disorders (Bolognin et al., 2014).
P021 in Preventing Dendritic and Synaptic Deficits
Further exploring the neurotrophic properties of P021, Baazaoui and Iqbal (2017) in Alzheimer's Research & Therapy reported that P021 treatment could rescue dendritic and synaptic deficits, boost neurogenesis, and reverse cognitive impairment in a transgenic mouse model of Alzheimer's disease, highlighting its potential in preventing synaptic deficit and cognitive impairment (Baazaoui & Iqbal, 2017).
Propriétés
Nom du produit |
P021 |
|---|---|
Formule moléculaire |
C26H40N6O8 |
Poids moléculaire |
564.64 |
Nom IUPAC |
(R)-2-Acetamido-3-((2-((2-(((S)-1-(((1s,3S,5R,7S)-3-carbamoyladamantan-1-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-2-oxoethyl)amino)-3-oxopropanoic acid |
InChI |
InChI=1S/C26H40N6O8/c1-13(2)4-17(21(36)32-26-8-15-5-16(9-26)7-25(6-15,12-26)24(27)40)31-19(35)11-28-18(34)10-29-22(37)20(23(38)39)30-14(3)33/h13,15-17,20H,4-12H2,1-3H3,(H2,27,40)(H,28,34)(H,29,37)(H,30,33)(H,31,35)(H,32,36)(H,38,39)/t15-,16+,17-,20+,25+,26-/m0/s1 |
Clé InChI |
JVEUUNFEERCKEU-DSRHTMGUSA-N |
SMILES |
O=C(O)[C@H](NC(C)=O)C(NCC(NCC(N[C@@H](CC(C)C)C(N[C@@]12C[C@]3(C(N)=O)C[C@@](C2)([H])C[C@](C3)([H])C1)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
P021; P-021; P 021 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




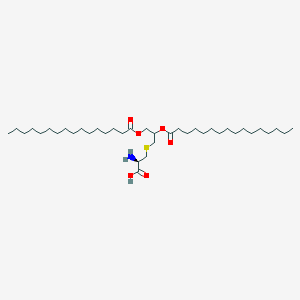
![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)

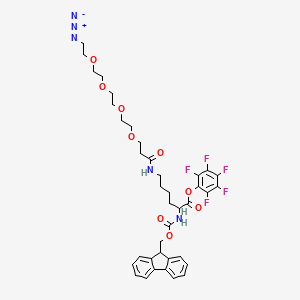
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
